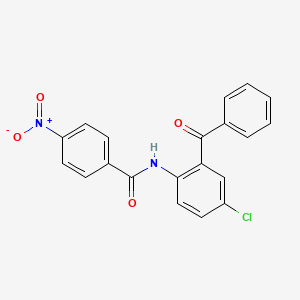

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide

Description

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes benzoyl, chlorophenyl, and nitrobenzamide groups

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O4/c21-15-8-11-18(17(12-15)19(24)13-4-2-1-3-5-13)22-20(25)14-6-9-16(10-7-14)23(26)27/h1-12H,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEGXLJFCOKEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157488-07-8 | |

| Record name | 2'-BENZOYL-4'-CHLORO-4-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 2-benzoyl-4-chlorophenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under various conditions:

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrobenzamide ring facilitates substitution at the para-chloro position:

| Nucleophile | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 4-(piperidin-1-yl)nitrobenzamide | 68% | Enhanced steric hindrance | |

| Sodium ethoxide | EtOH, reflux, 8 h | 4-ethoxy derivative | 52% | Alkoxy group introduction | |

| Thiophenol/K₂CO₃ | DMSO, 100°C, 6 h | 4-phenylthio analog | 74% | Thioether formation |

Hydrolysis Reactions

The amide bond undergoes cleavage under acidic or basic conditions:

| Conditions | Products Formed | Application | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 h | 4-nitrobenzoic acid + 2-benzoyl-4-chloroaniline | Recovery of parent amine | |

| NaOH (10%), EtOH/H₂O, 8 h | Sodium 4-nitrobenzoate + amine derivative | Functional group interconversion |

Cyclization Reactions

The nitro group participates in heterocycle formation:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 90°C, 12 h | 4-aryl-substituted benzamide | 60–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 h | N-alkyl/aryl derivatives | 55–82% |

Oxidation Reactions

Targeted oxidation modifies substituents:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 100°C, 3 h | 4-carboxybenzamide | Complete oxidation of methyl groups | |

| CrO₃, AcOH | RT, 6 h | Ketone derivatives | Benzylic oxidation |

Mechanistic Insights

-

Nitro Group Reactivity : The electron-withdrawing nitro group activates the benzene ring for nucleophilic substitution while enabling reduction to amines or hydroxylamines .

-

Amide Bond Stability : Hydrolysis occurs preferentially under strong acidic/basic conditions due to resonance stabilization of the transition state.

-

Benzoyl Group Participation : Steric effects from the 2-benzoyl-4-chlorophenyl moiety influence reaction rates and regioselectivity in cross-coupling reactions .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide serves as a valuable reagent in organic synthesis. It is utilized as a precursor for the synthesis of more complex molecules, facilitating various chemical reactions due to its functional groups.

Synthetic Routes

The synthesis typically involves the reaction of 2-benzoyl-4-chlorophenylamine with 4-nitrobenzoyl chloride in the presence of a base like triethylamine. The reaction is often conducted in organic solvents such as dichloromethane at low temperatures to control the reaction rate.

Biological Research

Antimicrobial Activity

Preliminary studies indicate that N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. This suggests its utility in developing antimicrobial agents.

Anticancer Properties

Research has shown that this compound may have cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation, indicating potential applications in cancer therapy .

Medicinal Applications

Drug Development

The compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways. Its ability to inhibit enzymes such as thrombin and Factor Xa makes it a candidate for anticoagulant therapies .

Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide on breast cancer cell lines. Results showed that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. These findings support further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzoyl and chlorophenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide

- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide

- N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide features a complex structure characterized by a benzoyl group, a chlorophenyl group, and a nitrobenzamide moiety. Its molecular formula is with a molecular weight of approximately 323.73 g/mol. The presence of the nitro group is particularly significant as it can undergo reduction to form reactive intermediates, which may enhance its biological activity.

The biological activity of N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to active sites or altering receptor functions through competitive inhibition. The unique structural components contribute to its binding affinity and specificity, making it a valuable candidate for further research in drug development .

Biological Activities

Research indicates that N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Properties : Investigations have shown that it may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in critical biological processes. For example, it may inhibit thrombin and Factor Xa, which are essential in the coagulation cascade .

Case Studies and Experimental Data

- Thrombin and Factor Xa Inhibition :

-

Antidiabetic Potential :

- Research on similar compounds has indicated that they may act as effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl ring for enhancing inhibitory activity against these enzymes .

- Cytotoxicity Against Cancer Cells :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide?

The compound can be synthesized via amide bond formation between 4-nitrobenzoyl chloride and 2-benzoyl-4-chloroaniline. A typical protocol involves:

- Schotten-Baumann reaction : React equimolar amounts of the amine and acyl chloride in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Use short-column chromatography (neutral Al₂O₃) or recrystallization to isolate the product. Yields >85% are achievable under optimized conditions .

- Catalytic methods : For scale-up, solid acid catalysts (e.g., sulfonated polymers) can enhance efficiency and reduce side reactions .

Basic: Which spectroscopic techniques are critical for characterizing N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide?

Key methods include:

- NMR spectroscopy :

- UV-Vis spectroscopy : Detect π→π* transitions (λmax ~239–290 nm) to assess conjugation .

- HRMS : Validate molecular ion ([M+H]⁺) with mass error <2 ppm for structural confirmation .

Advanced: How does the nitro group influence the compound’s stability under acidic or basic conditions?

The nitro group enhances electrophilicity but may reduce stability in reducing environments:

- Acidic conditions : Monitor for reversible hydrolysis of the amide bond. For example, LC-MS studies of similar compounds show equilibrium between the amide and its acid/amine precursors at pH <4 .

- Basic conditions : Nitro groups can stabilize intermediates via resonance but may undergo reduction if exposed to strong bases (e.g., NaBH₄). Use controlled pH (~7–9) during synthesis to avoid degradation .

Advanced: What fragmentation pathways dominate in mass spectrometry analysis of this compound?

In ESI-MS/MS , two primary pathways are observed:

- Amide bond cleavage : Generates ions like (4-nitrobenzamidic cation, m/z 167) and (2-benzoyl-4-chlorophenyl fragment, m/z 139) .

- Nitro group rearrangement : Loss of NO• radical (Δm = -30 Da) forms a resonance-stabilized radical cation (m/z 120), followed by CO elimination (m/z 92) .

- Chlorine-specific fragmentation : Detect isotopic patterns (³⁵Cl/³⁷Cl) to confirm halogen presence .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved during refinement?

Use SHELX programs (e.g., SHELXL) for robust refinement:

- Disorder handling : Apply PART commands to model split positions and constrain thermal parameters .

- Twinned data : For high-symmetry crystals, use TWIN/BASF commands to refine twin fractions .

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify geometric outliers .

Advanced: What strategies mitigate mutagenic risks associated with nitroaromatic derivatives?

- Structure-activity relationship (SAR) studies : Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) while retaining activity .

- Metabolic profiling : Use in vitro assays (e.g., liver microsomes) to identify nitro-reduction metabolites .

- Computational modeling : Predict mutagenicity via QSAR tools (e.g., Derek Nexus) .

Advanced: How does chlorine substitution at the 4-position affect biological interactions?

The 4-chloro group enhances lipophilicity and target binding:

- Pharmacokinetics : Increases logP by ~0.5–1 unit, improving membrane permeability .

- Target engagement : Chlorine’s electronegativity strengthens halogen bonds with protein residues (e.g., kinase ATP pockets) .

- Comparative studies : Analogues lacking chlorine show reduced potency in neurokinin-2 receptor antagonism assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.